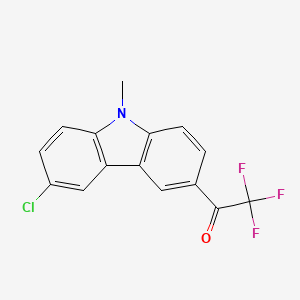
1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone is a synthetic compound that has gained popularity in scientific research due to its unique chemical properties. The compound is also known as CTK7G7852 and has a molecular formula of C17H12ClF3NO.
Mechanism of Action
The mechanism of action of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes, which may be responsible for its anti-cancer activity. It has also been suggested that the compound may interact with DNA, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone in lab experiments is its unique chemical properties. The compound has been shown to have anti-cancer activity, and may have potential therapeutic applications. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research involving 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone. One potential area of research is the development of new compounds based on the structure of this compound, with potential therapeutic applications. Another area of research is the study of the mechanism of action of this compound, which may lead to a better understanding of its anti-cancer activity. Finally, there is a need for further studies to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical trials.
Scientific Research Applications
1-(6-chloro-9-methyl-9H-carbazol-3-yl)-2,2,2-trifluoroethanone has been extensively used in scientific research due to its unique chemical properties. The compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit certain enzymes. It has also been used in the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO/c1-20-12-4-2-8(14(21)15(17,18)19)6-10(12)11-7-9(16)3-5-13(11)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJYPIVZWRGVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C(F)(F)F)C3=C1C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3-trifluoroacetyl-6-chlorocarbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4843218.png)
![methyl 7-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4843222.png)
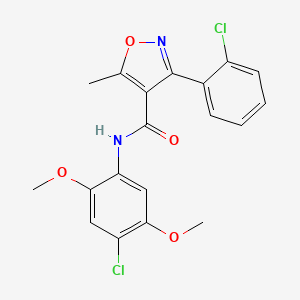
![2-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843230.png)
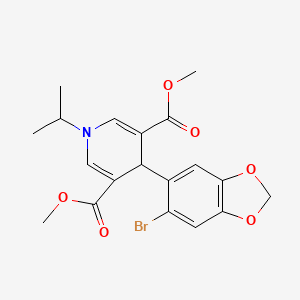
![6-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4843243.png)
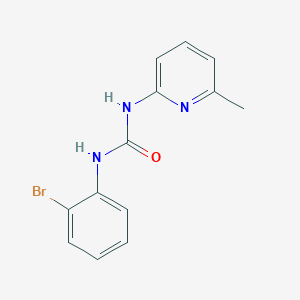

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4843267.png)

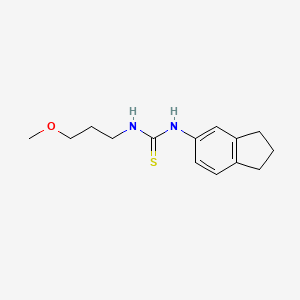
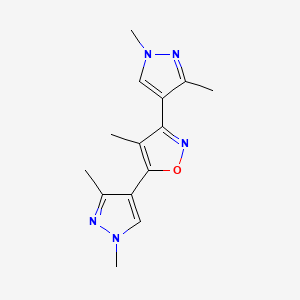
![dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4843287.png)
![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)